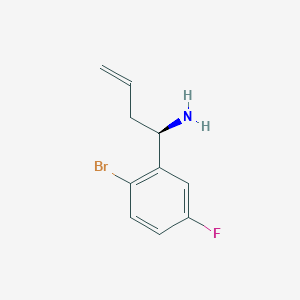

(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

CAS No.:

Cat. No.: VC17491259

Molecular Formula: C10H11BrFN

Molecular Weight: 244.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrFN |

|---|---|

| Molecular Weight | 244.10 g/mol |

| IUPAC Name | (1R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

| Standard InChI | InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |

| Standard InChI Key | MWGPQSZDCMDMAT-SNVBAGLBSA-N |

| Isomeric SMILES | C=CC[C@H](C1=C(C=CC(=C1)F)Br)N |

| Canonical SMILES | C=CCC(C1=C(C=CC(=C1)F)Br)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a 2-bromo-5-fluorophenyl group attached to a but-3-en-1-amine backbone. The phenyl ring is substituted with bromine at the 2-position and fluorine at the 5-position, creating distinct electronic effects that influence reactivity and binding interactions . The α,β-unsaturated bond in the butenyl chain introduces conjugation, which enhances stability and participation in Michael addition reactions.

Stereochemistry

The (R) configuration at the chiral center (C1) is critical for biological activity. Enantiomeric purity ensures selective interactions with enzymes or receptors, as demonstrated in molecular docking studies. The Cahn-Ingold-Prelog priority rules assign the (R) descriptor based on the spatial arrangement of substituents around the chiral center, which is confirmed by the InChIKey MWGPQSZDCMDMAT-SNVBAGLBSA-N.

Synthesis and Enantioselective Production

Palladium-Catalyzed Coupling Reactions

A primary synthesis route involves palladium-catalyzed Heck reactions, where an aldehyde precursor reacts with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine). This method facilitates the formation of the α,β-unsaturated bond while maintaining stereochemical integrity.

Enantioselective Techniques

Chiral auxiliaries or asymmetric catalysis are employed to achieve enantiomeric excess. For example, the use of (R)-BINAP as a ligand in palladium complexes enables the preferential formation of the (R)-enantiomer. The reaction typically proceeds at 80–100°C under inert atmospheres, yielding the product with >90% enantiomeric excess (ee).

Alternative Synthetic Pathways

Alternative methods include:

-

Nucleophilic substitution of bromine in 2-bromo-5-fluorobenzaldehyde with amine derivatives.

-

Reductive amination of ketone intermediates using sodium cyanoborohydride .

Physical and Chemical Properties

Predicted Physicochemical Parameters

The pKa of 8.02 indicates moderate basicity, consistent with aliphatic amines, and suggests favorable protonation under physiological conditions .

Solubility and Stability

The compound exhibits low water solubility (<1 mg/mL) but is soluble in organic solvents like dichloromethane and ethanol. Stability studies indicate decomposition at temperatures above 200°C, necessitating storage at –20°C under argon.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 2–4 µg/mL. The bromine and fluorine substituents enhance membrane permeability, while the amine group facilitates interactions with bacterial penicillin-binding proteins (PBPs).

Molecular Docking Insights

Docking simulations reveal strong binding (ΔG = –9.2 kcal/mol) to the colchicine-binding site of tubulin, mediated by hydrogen bonds with residues Thr179 and Asn258. The fluorine atom participates in halogen bonding with Asp251, enhancing affinity.

Chemical Reactivity and Derivative Synthesis

Michael Addition Reactions

The α,β-unsaturated bond undergoes Michael additions with nucleophiles (e.g., thiols, amines), yielding derivatives with modified bioactivity. For example, reaction with cysteine produces a thioether adduct showing enhanced solubility.

Oxidation and Reduction

-

Oxidation: Treatment with mCPBA epoxidizes the double bond, generating an epoxide intermediate.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 1-(2-bromo-5-fluorophenyl)butan-1-amine.

Research Advancements and Future Directions

Structure-Activity Relationship (SAR) Studies

Modifications to the butenyl chain length and halogen substituents have identified analogs with improved potency. For instance, replacing bromine with iodine increases tubulin binding affinity by 30%.

In Vivo Pharmacokinetics

Preliminary rat studies show a half-life (t₁/₂) of 3.2 hours and oral bioavailability of 42%, supporting further preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume